Biricodar dicitrate Biricodar dicitrate Biricodar Dicitrate is the dicitrate salt of a synthetic pipecolinate derivative with potential chemosensitizing activity. Biricodar binds directly to the plasma membrane drug-efflux pumps P-glycoprotein (P-gp) and multidrug resistance protein 1 (MRP-1) and inhibits their activities, which may result in increased intracellular accumulation and retention of cytotoxic agents.
Brand Name: Vulcanchem
CAS No.: 174254-13-8
VCID: VC0521367
InChI: InChI=1S/C34H41N3O7.2C6H8O7/c1-41-29-20-26(21-30(42-2)32(29)43-3)31(38)33(39)37-19-5-4-16-28(37)34(40)44-27(14-6-10-24-12-8-17-35-22-24)15-7-11-25-13-9-18-36-23-25;2*7-3(8)1-6(13,5(11)12)2-4(9)10/h8-9,12-13,17-18,20-23,27-28H,4-7,10-11,14-16,19H2,1-3H3;2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t28-;;/m0../s1
SMILES: COC1=CC(=CC(=C1OC)OC)C(=O)C(=O)N2CCCCC2C(=O)OC(CCCC3=CN=CC=C3)CCCC4=CN=CC=C4.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Molecular Formula: C46H57N3O21
Molecular Weight: 988.0 g/mol

Biricodar dicitrate

CAS No.: 174254-13-8

Cat. No.: VC0521367

Molecular Formula: C46H57N3O21

Molecular Weight: 988.0 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Biricodar dicitrate - 174254-13-8

Specification

CAS No. 174254-13-8
Molecular Formula C46H57N3O21
Molecular Weight 988.0 g/mol
IUPAC Name 1,7-dipyridin-3-ylheptan-4-yl (2S)-1-[2-oxo-2-(3,4,5-trimethoxyphenyl)acetyl]piperidine-2-carboxylate;2-hydroxypropane-1,2,3-tricarboxylic acid
Standard InChI InChI=1S/C34H41N3O7.2C6H8O7/c1-41-29-20-26(21-30(42-2)32(29)43-3)31(38)33(39)37-19-5-4-16-28(37)34(40)44-27(14-6-10-24-12-8-17-35-22-24)15-7-11-25-13-9-18-36-23-25;2*7-3(8)1-6(13,5(11)12)2-4(9)10/h8-9,12-13,17-18,20-23,27-28H,4-7,10-11,14-16,19H2,1-3H3;2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t28-;;/m0../s1
Standard InChI Key VDMKJSJJXQDICL-ZXVJYWQYSA-N
Isomeric SMILES COC1=CC(=CC(=C1OC)OC)C(=O)C(=O)N2CCCC[C@H]2C(=O)OC(CCCC3=CN=CC=C3)CCCC4=CN=CC=C4.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
SMILES COC1=CC(=CC(=C1OC)OC)C(=O)C(=O)N2CCCCC2C(=O)OC(CCCC3=CN=CC=C3)CCCC4=CN=CC=C4.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Canonical SMILES COC1=CC(=CC(=C1OC)OC)C(=O)C(=O)N2CCCCC2C(=O)OC(CCCC3=CN=CC=C3)CCCC4=CN=CC=C4.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Appearance Solid powder

Introduction

Chemical and Pharmacological Profile of Biricodar Dicitrate

Structural and Molecular Characteristics

Biricodar dicitrate (USAN) is a synthetic compound with the molecular formula C34H41N3O7(C6H8O7)2\text{C}_{34}\text{H}_{41}\text{N}_{3}\text{O}_{7} \cdot (\text{C}_{6}\text{H}_{8}\text{O}_{7})_{2} and a molecular weight of 987.95 g/mol . Its structure features a bicyclic core that facilitates interaction with ATP-binding cassette (ABC) transporters, particularly ABCB1 (P-gp), which is encoded by the MDR1 gene . The dicitrate salt formulation enhances solubility, enabling intravenous administration in clinical settings.

Mechanism of Action

Biricodar dicitrate functions as a competitive inhibitor of P-gp and MRP-1, efflux pumps overexpressed in drug-resistant cancer cells . By binding to these transporters, it prevents the extrusion of chemotherapeutic agents such as anthracyclines, thereby increasing intracellular drug concentrations. The compound’s efficacy is linked to its ability to inhibit both P-gp and MRP-1 simultaneously, a dual mechanism that distinguishes it from earlier MDR inhibitors .

Preclinical Development and Rationale

In Vitro Studies

Initial in vitro models demonstrated that biricodar dicitrate restored doxorubicin sensitivity in P-gp-expressing cell lines, with IC50 values reduced by up to 10-fold . Synergistic effects were observed when combined with vinca alkaloids and taxanes, suggesting broad applicability across MDR-positive malignancies.

Animal Models

In xenograft models of anthracycline-resistant sarcoma, biricodar dicitrate co-administered with doxorubicin resulted in tumor volume reductions of 40–70% compared to doxorubicin alone . These findings supported the initiation of clinical trials, with a focus on sarcomas due to their high incidence of MDR1 overexpression.

Clinical Evaluation in Phase I/II Trials

Phase I Dose Escalation

The Phase I trial enrolled 14 patients with advanced soft tissue sarcomas refractory to anthracyclines . Biricodar dicitrate was administered as a 72-hour continuous intravenous infusion (120 mg/m²/h) followed by doxorubicin boluses at 60, 75, or 67.5 mg/m². Dose-limiting toxicities (DLTs) included febrile neutropenia at 75 mg/m² doxorubicin, leading to the establishment of 60 mg/m² as the maximum tolerated dose (MTD) . Pharmacokinetic analyses revealed no significant drug-drug interactions between biricodar and doxorubicin, with a plasma half-life of 12–18 hours for the former .

Phase II Efficacy Outcomes

In the Phase II cohort (n=29), biricodar dicitrate combined with 60 mg/m² doxorubicin yielded partial responses (PRs) in 2/15 non-GIST sarcoma patients (13.3%), both with leiomyosarcoma . Stable disease (SD) was achieved in 7/15 non-GIST patients (46.7%), whereas GIST patients (n=11) showed minimal benefit, with only 1 SD case . The median progression-free survival (PFS) for non-GIST patients was 3.4 months, compared to 1.8 months for GIST .

Subgroup Analysis by Histology

Tumor TypePartial ResponseStable DiseaseProgressive Disease
Non-GIST Sarcoma2/15 (13.3%)7/15 (46.7%)6/15 (40.0%)
GIST0/11 (0%)1/11 (9.1%)10/11 (90.9%)

This divergence underscores the histology-dependent efficacy of biricodar dicitrate, potentially linked to differential transporter expression profiles .

Pharmacokinetic and Pharmacodynamic Considerations

Drug Disposition

Biricodar dicitrate exhibits linear pharmacokinetics at the 120 mg/m²/h dose, with steady-state concentrations achieved within 24 hours of infusion initiation . Its volume of distribution (Vd) of 350 L indicates extensive tissue penetration, consistent with its role in modulating tumor efflux pumps .

Biomarker Correlations

Retrospective analyses of tumor samples revealed that MDR1 mRNA expression levels correlated inversely with treatment response (p=0.03) . Patients with ≥2-fold MDR1 overexpression had a median PFS of 2.1 months versus 4.5 months in low expressers, supporting the use of biomarker-guided patient selection .

Future Directions and Comparative Perspectives

Lessons from Clinical Trials

The modest efficacy of biricodar dicitrate in non-GIST sarcomas underscores the complexity of MDR mechanisms, which often involve redundant transporters (e.g., ABCG2) unaffected by the compound . Future trials could explore combinations with broader-spectrum inhibitors or nanotechnology-based delivery systems to bypass efflux pumps entirely.

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